4,5-Diiodo-2-isobutylpyridazin-3(2H)-one
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Overview
Description
4,5-Diiodo-2-isobutylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodo-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the iodine atoms to form less substituted derivatives.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diiodo-2-methylpyridazin-3(2H)-one
- 4,5-Diiodo-2-ethylpyridazin-3(2H)-one
Uniqueness
4,5-Diiodo-2-isobutylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C8H10I2N2O |
---|---|
Molecular Weight |
403.99 g/mol |
IUPAC Name |
4,5-diiodo-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H10I2N2O/c1-5(2)4-12-8(13)7(10)6(9)3-11-12/h3,5H,4H2,1-2H3 |
InChI Key |
QUCZFEAQDGGCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=C(C=N1)I)I |
Origin of Product |
United States |
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